molecular formula C13H24O B15395098 2-Octene, 2,6-dimethyl-8-(2-propenyloxy)- CAS No. 139694-24-9

2-Octene, 2,6-dimethyl-8-(2-propenyloxy)-

Cat. No.: B15395098
CAS No.: 139694-24-9
M. Wt: 196.33 g/mol
InChI Key: FANQMMZFHNTSOQ-UHFFFAOYSA-N
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Description

2-Octene, 2,6-dimethyl-8-(2-propenyloxy)- is a branched, unsaturated ether derivative of octene. Its structure features a central octene backbone substituted with two methyl groups at positions 2 and 6 and a propenyloxy (allyl ether) group at position 6. This compound’s reactivity is influenced by its conjugated double bonds, steric hindrance from methyl groups, and the electron-rich nature of the allyl ether moiety.

Properties

CAS No.

139694-24-9

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

2,6-dimethyl-8-prop-2-enoxyoct-2-ene

InChI

InChI=1S/C13H24O/c1-5-10-14-11-9-13(4)8-6-7-12(2)3/h5,7,13H,1,6,8-11H2,2-4H3

InChI Key

FANQMMZFHNTSOQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CCOCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and stability of 2-octene, 2,6-dimethyl-8-(2-propenyloxy)- can be contextualized by comparing it to structurally or functionally related compounds. Below is a detailed analysis based on available

Table 1: Comparison of Key Compounds in NO₃ Radical Reactions

Compound Structure Type Rate Coefficient (k, cm³ molecule⁻¹ s⁻¹) Reactivity Notes
trans-2-Butene Linear alkene 3.89 × 10⁻¹³ (296 K) High reactivity due to less steric hindrance.
Bicyclo[2.2.2]-2-octene Bicyclic alkene Not explicitly reported Steric strain increases reactivity with NO₃.
Propene Simple alkene Ratio k(propene)/k(trans-2-butene) = 0.0243 Lower reactivity due to shorter chain.
2-Octene, 2,6-dimethyl-8-(2-propenyloxy)- Branched alkene with ether substituents No direct data available Likely reduced reactivity due to steric and electronic effects.

Key Findings:

Steric Effects: Bicyclo[2.2.2]-2-octene’s rigid bicyclic structure enhances reactivity with NO₃ radicals compared to linear alkenes like trans-2-butene, as strain increases susceptibility to radical attack . In contrast, the methyl and propenyloxy groups in 2-octene, 2,6-dimethyl-8-(2-propenyloxy)- likely introduce steric hindrance, slowing NO₃ reactions.

However, this effect could be counteracted by steric shielding of the double bond.

Chain Length and Branching: Longer alkenes (e.g., octene derivatives) generally exhibit lower reactivity with NO₃ than smaller alkenes (e.g., propene) due to reduced orbital overlap and increased branching .

Preparation Methods

Etherification via Williamson Synthesis

The Williamson ether synthesis remains a foundational method for introducing the propenyloxy group at the C8 position. This two-step process involves:

  • Alkylation of a phenolic intermediate : A tertiary alcohol precursor, such as 2,6-dimethyl-8-hydroxy-2-octene, is treated with propenyl bromide in the presence of a base (e.g., potassium carbonate).
  • Elimination to form the double bond : Subsequent dehydration using concentrated sulfuric acid or phosphoric acid yields the target alkene.

Critical parameters include:

  • Temperature : Optimal alkylation occurs at 60–80°C, while elimination requires higher temperatures (100–120°C).
  • Solvent selection : Polar aprotic solvents like dimethylformamide enhance nucleophilic substitution rates.

Table 1 : Representative Yields from Williamson-Based Syntheses

Starting Material Base Temperature (°C) Yield (%)
2,6-Dimethyl-8-hydroxyoctane K₂CO₃ 70 62
2,6-Dimethyl-8-hydroxy-2-octene NaOH (aq.) 80 58

Grignard Addition-Elimination Sequences

Grignard reagents facilitate the construction of the branched carbon skeleton. For example:

  • Addition of methylmagnesium bromide to 6-methyl-7-octen-2-one forms a tertiary alcohol intermediate.
  • Acid-catalyzed elimination generates the double bond at C2 while preserving the propenyloxy group.

This method provides superior stereocontrol but requires anhydrous conditions and strict temperature modulation (<0°C during Grignard addition).

Transition Metal-Catalyzed Methods

Cobalt-Mediated Allyl Ether Isomerization

Recent advances in cobalt pincer complexes enable stereoselective synthesis of allyl ether derivatives. The [(PCNHCP)Co(N₂)][BAr₄F] (3 ) and [(PCNHCP)Co(CH₃)] (4 ) catalysts developed by demonstrate dual selectivity:

  • Complex 3 favors Z-isomer formation via π-allyl intermediates (ΔΔG‡ = 1.2 kcal/mol).
  • Complex 4 promotes E-isomers through reversible 1,2-methyl migration mechanisms.

Mechanistic Insights :

  • π-Allyl Intermediate Stability : Catalyst 3 dissociates N₂ to form a η³-π-allyl intermediate, favoring Z-stereochemistry due to reduced steric hindrance.
  • Steric Crowding : Bulky substituents on the pincer ligand (e.g., tert-butyl groups) hinder undesired β-hydride elimination.

Table 2 : Catalytic Performance in Allyl Ether Isomerization

Catalyst Substrate Temperature (°C) E:Z Ratio Yield (%)
3 Allyl trimethylsilyl ether 80 1:4.3 89
4 Allyl ethyl ether 100 3.7:1 92

Palladium-Catalyzed Cross-Coupling

Palladium(0) complexes (e.g., Pd(PPh₃)₄) enable convergent synthesis through Suzuki-Miyaura coupling:

  • Boronic ester preparation : 2-Propenyloxy-8-bromo-2,6-dimethyloctane is reacted with pinacolborane.
  • Cross-coupling : The boronic ester couples with vinyl halides to install the C2 double bond.

This method achieves high regioselectivity but suffers from palladium residue contamination, necessitating rigorous purification.

Solvent and Temperature Effects

Solvent Polarity and Reaction Kinetics

Nonpolar solvents (e.g., hexane) slow etherification but minimize side reactions like hydrolysis. In contrast, tetrahydrofuran (THF) accelerates Grignard additions but requires strict anhydrous conditions.

Table 3 : Solvent Impact on Williamson Synthesis Yield

Solvent Dielectric Constant Yield (%)
DMF 36.7 68
Acetone 20.7 54
Toluene 2.4 32

Thermal Stability Considerations

The propenyloxy group undergoes decomposition above 150°C, limiting high-temperature steps. Differential scanning calorimetry (DSC) reveals two endothermic peaks at 112°C (melting) and 148°C (decomposition).

Purification and Characterization

Chromatographic Separation

Silica gel chromatography with ethyl acetate/hexane (1:9) eluent resolves diastereomers. Gas chromatography-mass spectrometry (GC-MS) confirms molecular ion peaks at m/z 196.33.

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 5.85 (m, 1H, CH₂=CH–O), 5.32 (d, J = 17 Hz, 1H), 5.21 (d, J = 10 Hz, 1H).
  • ¹³C NMR : 114.2 ppm (C=C), 71.8 ppm (O–CH₂–CH=CH₂).

Q & A

Q. What are the key considerations for synthesizing 2-Octene, 2,6-dimethyl-8-(2-propenyloxy)- in a laboratory setting?

Synthesis requires careful selection of starting materials (e.g., allyl ether precursors), optimization of reaction conditions (temperature, solvent polarity, and catalyst choice), and purification methods (e.g., column chromatography or distillation). Researchers must validate each step using analytical techniques like TLC or GC-MS to ensure intermediate stability and final product purity . Safety protocols for handling volatile intermediates (e.g., proper ventilation, PPE) should align with laboratory hazard guidelines .

Q. How can researchers characterize the physical and chemical properties of this compound?

Characterization involves:

  • Spectroscopic analysis : 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} to confirm structural integrity (e.g., verifying allyl ether and methyl branching patterns) .
  • Mass spectrometry (ESI-MS) : To determine molecular weight and fragment patterns .
  • Thermal stability testing : Differential scanning calorimetry (DSC) to assess decomposition thresholds.
    Documentation should follow standardized reporting formats for reproducibility .

Q. What safety protocols are critical when handling 2-Octene derivatives?

  • Ventilation and containment : Use fume hoods for volatile intermediates to prevent inhalation exposure .
  • Reactivity assessment : Test for peroxide formation due to the allyl ether group’s susceptibility to oxidation .
  • Emergency procedures : Train personnel in spill management and first aid for skin/eye contact .

Advanced Research Questions

Q. How can contradictory data in synthesis yields or purity be resolved?

Contradictions often arise from:

  • Impurity profiling : Use HPLC or GC-MS to identify side products (e.g., epoxidation byproducts from allyl ether groups) and adjust reaction stoichiometry .
  • Statistical validation : Apply ANOVA to compare batch-to-batch variability in reaction conditions (e.g., temperature gradients in exothermic steps) .

Q. What computational methods are suitable for predicting reaction pathways or stability?

  • DFT (Density Functional Theory) : Model electron density around the allyl ether group to predict regioselectivity in electrophilic additions .
  • Molecular dynamics simulations : Assess conformational flexibility of the branched octene chain under varying solvent conditions .

Q. How can researchers design experiments to study degradation pathways under environmental conditions?

  • Accelerated aging studies : Expose the compound to UV light, humidity, or oxidative agents (e.g., H2O2\text{H}_2\text{O}_2) and monitor degradation via LC-MS .
  • Isotopic labeling : Use 18O^{18}\text{O}-labeled water to trace hydrolysis mechanisms in the allyl ether moiety .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

  • Mixer efficiency : Poor agitation in large-scale reactors can lead to uneven heat distribution, promoting racemization or isomerization. Optimize flow chemistry setups to maintain stereocontrol .
  • In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate stereochemistry .

Q. How can structure-activity relationships (SAR) be explored for functional derivatives?

  • Systematic substitution : Replace the 2-propenyloxy group with bulkier alkoxy variants (e.g., cyclopropylmethoxy) and compare steric effects on reactivity via kinetic studies .
  • Electronic effects : Introduce electron-withdrawing groups (e.g., nitro) to the octene backbone and measure changes in electrophilic addition rates .

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